molecular formula C26H42BrN2+ B1265568 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide CAS No. 36437-30-6

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

Cat. No.: B1265568
CAS No.: 36437-30-6
M. Wt: 462.5 g/mol
InChI Key: WJHIGBLMZSKZEO-UHFFFAOYSA-M
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Description

1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide is a prominent viologen derivative in which the 4,4'-bipyridine core is functionalized with n-octyl chains, rendering it a versatile compound for advanced materials science and electrochemistry research. Its primary research value lies in its reversible redox activity, undergoing two consecutive one-electron reductions to form first a radical cation and then a neutral species, a property that is fundamental to its role as an electron-transfer mediator https://pubs.acs.org/doi/10.1021/cr00005a012 . This characteristic makes it a critical component in the development of electrochromic devices https://www.sciencedirect.com/science/article/abs/pii/S0927024805002170 , molecular electronics, and supramolecular systems. The extended n-octyl substituents enhance its solubility in organic solvents and promote its incorporation into lipid bilayers and vesicle membranes, where it can function as an electron acceptor or be used to study transmembrane electron transfer processes. Furthermore, this dialkyl viologen serves as a key precursor or building block in organic synthesis, particularly in the construction of catenanes and rotaxanes through template-directed protocols https://pubs.rsc.org/en/content/articlelanding/1993/cs/cs9932200247 . Researchers also utilize it in the fabrication of sensors and as a photosensitizer in photochemical reactions. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

CAS No.

36437-30-6

Molecular Formula

C26H42BrN2+

Molecular Weight

462.5 g/mol

IUPAC Name

1-octyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;bromide

InChI

InChI=1S/C26H42N2.BrH/c1-3-5-7-9-11-13-19-27-21-15-25(16-22-27)26-17-23-28(24-18-26)20-14-12-10-8-6-4-2;/h15-18,21-24H,3-14,19-20H2,1-2H3;1H/q+2;/p-1

InChI Key

WJHIGBLMZSKZEO-UHFFFAOYSA-M

SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-].[Br-]

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCC.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide typically involves the quaternization of 4,4’-bipyridine with n-octyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:

4,4’-Bipyridine+2n-Octyl Bromide1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide\text{4,4'-Bipyridine} + 2 \text{n-Octyl Bromide} \rightarrow \text{1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide} 4,4’-Bipyridine+2n-Octyl Bromide→1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide

Industrial Production Methods

In industrial settings, the production of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form its corresponding radical cation.

    Reduction: It can be reduced to form the neutral bipyridinium species.

    Substitution: The bromide ions can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ion exchange reactions are typically carried out in aqueous solutions with various anion sources.

Major Products

    Oxidation: Radical cation of 1,1’-Di-n-octyl-4,4’-bipyridinium.

    Reduction: Neutral bipyridinium species.

    Substitution: Various bipyridinium salts depending on the anion used.

Scientific Research Applications

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide has a wide range of applications in scientific research:

    Electrochemistry: Used as an electrochromic material in devices such as displays and smart windows.

    Materials Science: Acts as a redox-active electrolyte in electrochemical devices, including batteries and supercapacitors.

    Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

    Biological Studies: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.

Mechanism of Action

The mechanism of action of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it a versatile redox mediator. The molecular targets and pathways involved include:

    Electron Transfer: Facilitates electron transfer processes in electrochemical systems.

    Redox Cycling: Participates in redox cycling, which is crucial for its function in electrochromic and electrochemical devices.

Comparison with Similar Compounds

1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide can be compared with other bipyridinium derivatives, such as:

    1,1’-Diheptyl-4,4’-bipyridinium Dibromide: Similar in structure but with heptyl groups instead of octyl groups. It is also used in electrochromic applications.

    1,1’-Dioctadecyl-4,4’-bipyridinium Dibromide: Contains longer alkyl chains (octadecyl) and is used in similar applications but may exhibit different solubility and electrochemical properties.

The uniqueness of 1,1’-Di-n-octyl-4,4’-bipyridinium Dibromide lies in its specific alkyl chain length, which influences its solubility, electrochemical behavior, and suitability for various applications.

Biological Activity

1,1'-Di-n-octyl-4,4'-bipyridinium dibromide (DOBD) is a synthetic ionic liquid belonging to the class of viologens, characterized by its bipyridine core and two positively charged nitrogen atoms. With a molecular formula of C26_{26}H42_{42}Br2_2N2_2 and a molecular weight of approximately 542.43 g/mol, DOBD exhibits unique properties that have garnered interest in various scientific fields, particularly in biological applications.

DOBD is synthesized through a series of chemical reactions typically conducted under inert atmospheres to prevent degradation of sensitive intermediates. Its structure features hydrophobic octyl chains that enhance solubility in organic solvents and facilitate interactions with biological membranes . The compound appears as a light yellow to green crystalline powder, demonstrating good thermal stability and electrochemical properties.

The primary biological activity of DOBD is attributed to its ability to form radical cations upon reduction. This process allows DOBD to participate in electron transfer mechanisms, acting as either an electron acceptor or donor depending on the reaction conditions. The radical cations generated can disrupt cellular membranes, leading to cytotoxic effects in various cell lines.

Antimicrobial Properties

Research indicates that DOBD exhibits significant antimicrobial activity. Its hydrophobic nature enables it to integrate into lipid bilayers, potentially destabilizing cellular membranes and causing cell lysis. Studies have demonstrated that DOBD can effectively inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity

DOBD has been evaluated for its cytotoxic effects on different cell lines. The compound's interaction with cellular membranes alters membrane fluidity and permeability, contributing to its cytotoxic profile. For instance, in vitro studies have shown that DOBD can induce apoptosis in cancer cell lines at specific concentrations .

Case Studies

StudyObjectiveFindings
Goren & Willner (1983)Evaluate the electron transfer properties of DOBDDemonstrated effective electron transfer capabilities in various redox reactions
Tabushi (1982)Investigate the antimicrobial effects of DOBDFound significant inhibition of bacterial growth, particularly in pathogenic strains
PMC9324072 (2022)Assess the cytotoxic effects on cancer cellsReported induction of apoptosis in treated cell lines with quantifiable IC50 values

Applications

DOBD's unique properties make it suitable for various applications beyond its biological activities:

  • Catalysis : It serves as a catalyst in organic synthesis reactions.
  • Electrochemistry : Due to its electrochemical properties, it is used in studies related to electron transfer processes.
  • Material Science : Its ability to modify surface properties makes it valuable in material engineering.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide, and how can purity be ensured?

Methodological Answer: The compound is synthesized via alkylation of 4,4'-bipyridine with n-octyl bromide under reflux in acetonitrile or dimethylformamide (DMF) for 24–48 hours. reports a 96% yield using a 2.2:1 molar ratio of n-octyl bromide to bipyridine. Key steps include:

  • Purification: Recrystallization from ethanol/water (3:1 v/v) to remove unreacted alkyl halide.
  • Characterization:
    • 1H NMR: Peaks at δ 1.20–1.40 ppm (octyl CH2), δ 4.60–4.80 ppm (N-CH2), and δ 8.60–9.20 ppm (pyridinium protons).
    • Elemental Analysis: Confirms stoichiometry (C, H, N, Br within ±0.3% of theoretical values).
ParameterOptimal ConditionReference
SolventAcetonitrile/DMF
Temperature80–90°C (reflux)
Reaction Time24–48 hours
Yield96%

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): and report monoclinic symmetry (space group C2/c) with cell parameters a = 23.68 Å, b = 7.46 Å, c = 18.52 Å, and β = 103.2°. Refinement using SHELXL (R1 = 0.045) confirms the bipyridinium core and alkyl chain orientation .
  • NMR Spectroscopy: 13C NMR shows pyridinium carbons at δ 145–150 ppm, while alkyl carbons appear at δ 20–35 ppm.
  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 486.21 ([C21H18N4]2+·2Br−).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Decomposition Risks: Thermal degradation above 245°C releases HBr, CO, and NOx. Avoid open flames and store in airtight containers at 2–8°C .
  • Spill Management: Neutralize with sand or vermiculite; dispose as halogenated waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystal structure data for viologen derivatives?

Methodological Answer: Discrepancies in lattice parameters (e.g., C2/c vs. P21/c symmetries in vs. other viologens) may arise from solvent inclusion or polymorphism. Strategies include:

  • Variable-Temperature XRD: To detect phase transitions.
  • DFT Calculations: Compare experimental and computed lattice energies (e.g., using CASTEP).
  • Solvent Exchange: Soak crystals in different solvents (e.g., DMF vs. water) to assess stability .

Q. What experimental approaches elucidate the role of π-π interactions in this compound’s supramolecular assembly?

Methodological Answer:

  • Hirshfeld Surface Analysis (): Quantifies intermolecular contacts (e.g., 15% π-π stacking contribution).
  • UV-Vis Spectroscopy: Monitor aggregation in solution (e.g., concentration-dependent λmax shifts).
  • Computational Modeling: DFT-D3 (with dispersion correction) predicts interplanar distances (~3.6 Å between pyridinium rings) .

Q. How does alkyl chain length impact the electrochemical properties of viologen dibromides?

Methodological Answer:

  • Cyclic Voltammetry (CV): Octyl derivatives exhibit two reversible redox peaks (E1/2 = −0.45 V and −0.85 V vs. Ag/AgCl in acetonitrile).
  • Chain-Length Effects: Shorter chains (heptyl, ) increase solubility but reduce redox stability. Longer chains (decyl, ) enhance hydrophobic aggregation, shifting E1/2 by ±30 mV .
Chain LengthRedox Potential (E1/2, V)Solubility (mg/mL)Reference
Heptyl (C7)−0.42, −0.8212.5
Octyl (C8)−0.45, −0.858.2
Decyl (C10)−0.48, −0.885.6

Q. What methodologies address contradictions in toxicity data for viologen derivatives?

Methodological Answer: While and note missing acute toxicity data, researchers should:

  • Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
  • In Vitro Cytotoxicity: Use MTT assays on human keratinocyte (HaCaT) cells at 10–100 µM concentrations .

Q. How can computational chemistry predict the stability of radical cation intermediates?

Methodological Answer:

  • DFT Calculations: Optimize geometries of the radical cation (e.g., B3LYP/6-31G*) and calculate spin density distributions.
  • EPR Spectroscopy: Compare computed hyperfine coupling constants with experimental data to validate models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide
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1,1'-Di-n-octyl-4,4'-bipyridinium Dibromide

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